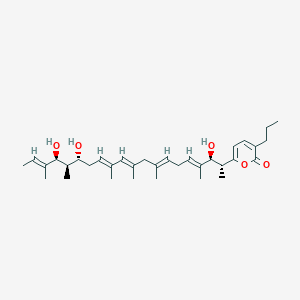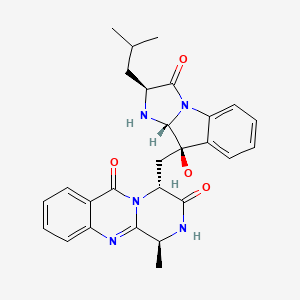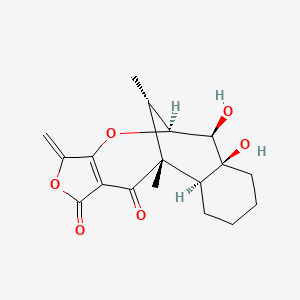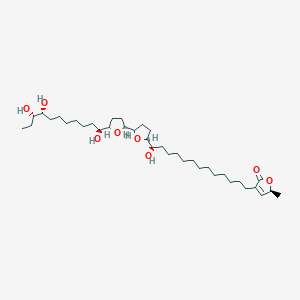
Myricatomentogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricatomentogenin is a natural product found in Morella nana and Alnus hirsuta with data available.
Aplicaciones Científicas De Investigación
Chirality in Diarylether Heptanoids
A study by Salih and Beaudry (2012) explored the synthesis of myricatomentogenin, along with other compounds like jugcathanin and galeon. They focused on measuring the optical activities and free energy of activation for racemization, which helps in understanding the natural enantiomers of these compounds. This research is significant for the chemical analysis and synthesis of myricatomentogenin (Salih & Beaudry, 2012).
Cyclic Diarylheptanoids Inhibiting Nitric Oxide Release
Wang et al. (2008) conducted research on cyclic diarylheptanoids, including myricatomentogenin, derived from the roots of Myrica nana. These compounds were evaluated for their inhibitory effects on nitric oxide production in lipopolysaccharides-activated macrophages. The study's findings contribute to the understanding of myricatomentogenin's potential biological activities, particularly in the context of inflammation and immune response (Wang et al., 2008).
Myogenin Related Studies
While the studies focusing directly on myricatomentogenin are limited, there is extensive research on myogenin, a myogenic regulatory factor. Studies on myogenin are not directly related to myricatomentogenin but offer insights into muscle-specific transcription factors and myogenesis. For instance, Hasty et al. (1993) and Nabeshima et al. (1993) conducted studies highlighting the essential role of myogenin in skeletal muscle development (Hasty et al., 1993), (Nabeshima et al., 1993).
Propiedades
Nombre del producto |
Myricatomentogenin |
|---|---|
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4,16-dihydroxy-17-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |
InChI |
InChI=1S/C20H22O5/c1-24-20-17-11-8-14(19(20)23)4-2-3-5-15(21)9-6-13-7-10-16(22)18(12-13)25-17/h7-8,10-12,22-23H,2-6,9H2,1H3 |
Clave InChI |
QNIHUQUCNQQCFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=C1O)CCCCC(=O)CCC3=CC(=C(C=C3)O)O2 |
Sinónimos |
myricatomentogenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



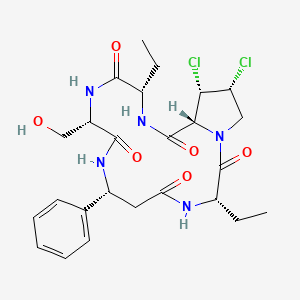
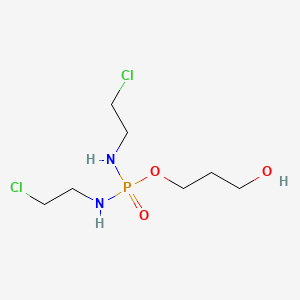

![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
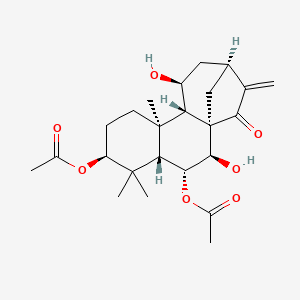

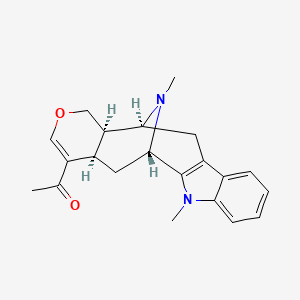
![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
